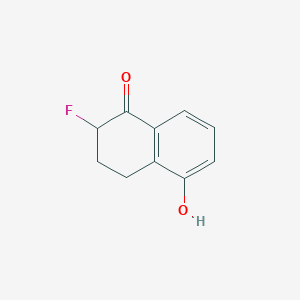

2-fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

CAS No. |

507477-10-3 |

|---|---|

Molecular Formula |

C10H9FO2 |

Molecular Weight |

180.17 g/mol |

IUPAC Name |

2-fluoro-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C10H9FO2/c11-8-5-4-6-7(10(8)13)2-1-3-9(6)12/h1-3,8,12H,4-5H2 |

InChI Key |

VKIZBAPIKQQMJS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC=C2O)C(=O)C1F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation for Ketone Framework Construction

The naphthalenone core can be assembled via Friedel-Crafts acylation, a classical method for forming aromatic ketones. For example, cyclization of γ-arylbutyric acid derivatives under acidic conditions generates the dihydronaphthalenone skeleton. A key challenge lies in introducing the fluorine and hydroxyl groups post-cyclization without compromising the ring structure.

Typical Conditions :

-

Catalyst: AlCl₃ or FeCl₃ (10–20 mol%)

-

Solvent: Dichloromethane or nitrobenzene

-

Temperature: 0–25°C

Limitations include poor regiocontrol during electrophilic substitution and sensitivity of the hydroxyl group to strong Lewis acids.

Electrophilic fluorination reagents, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), enable direct fluorine introduction. The hydroxyl group at position 5 may act as a directing group, favoring fluorination at the ortho position (C2).

Procedure :

-

Protect the hydroxyl group as a silyl ether (e.g., TBSCl) to prevent oxidation.

-

Treat the protected dihydronaphthalenone with Selectfluor (1.2 equiv) in acetonitrile at 60°C for 12 h.

-

Deprotect using tetrabutylammonium fluoride (TBAF) to regenerate the hydroxyl group.

Data Table :

| Reagent | Solvent | Temp (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Selectfluor | MeCN | 60 | 65 | C2 > C8 |

| NFSI | DMF | 80 | 58 | C2 : C8 = 3:1 |

This method is limited by competing fluorination at alternative positions (e.g., C8) .

Photoredox-Catalyzed Radical Fluorination

Building on methodologies from , photoredox catalysis offers a modern approach to fluorination. The iridium catalyst Ir(ppy)₃ (E₁/₂ = −2.45 V vs Fc⁺/Fc) facilitates single-electron transfer (SET) to generate alkoxy radicals, which undergo hydrogen atom transfer (HAT) to position fluorine selectively.

General Workflow :

-

Dissolve dihydronaphthalenone (1.0 equiv) and fluorinated radical precursor (e.g., 1a from , 2.0 equiv) in DMSO.

-

Add 4DPAIPN photocatalyst (2 mol%) and irradiate with 427 nm light under argon.

-

Reduce intermediates with NaBH₄ (3.0 equiv) in ethanol.

Advantages :

-

Mild conditions (25°C)

-

High regiocontrol via radical stability

Hydroxyl Group Introduction via Directed Ortho-Metalation

The hydroxyl group at C5 can be introduced via directed ortho-metalation (DoM). Starting from a fluorinated dihydronaphthalenone with a directing group (e.g., OMe), lithiation at C5 followed by quenching with electrophiles (e.g., B₂O₃) yields the hydroxylated product.

Steps :

-

Install methoxy group at C5 via SNAr reaction.

-

Deprotonate with LDA (−78°C) in THF.

-

Quench with triethylborate and oxidize with H₂O₂ to yield hydroxyl group.

Yield : ~60% for similar naphthalenones .

Reduction Techniques for Dihydro Formation

Partial hydrogenation of naphthalenone precursors using palladium or platinum catalysts under controlled pressure generates the dihydro ring. For example:

Catalytic Hydrogenation :

-

Substrate: 5-hydroxy-2-fluoronaphthalen-1(2H)-one

-

Catalyst: Pd/C (5 wt%)

-

Solvent: Ethanol

-

Pressure: 1 atm H₂

-

Time: 6 h

Over-reduction to tetralone derivatives is mitigated by monitoring reaction progress.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods:

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Electrophilic Fluorination | 58–65 | Moderate | High | Moderate |

| Photoredox Catalysis | 70–75 | High | Medium | High |

| Directed Metalation | 60 | High | Low | Low |

Photoredox catalysis offers superior regiocontrol but requires specialized equipment. Electrophilic methods are more accessible but less selective.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.

Major Products

Oxidation: Formation of 2-fluoro-5-keto-3,4-dihydronaphthalen-1(2H)-one or 2-fluoro-5-carboxy-3,4-dihydronaphthalen-1(2H)-one.

Reduction: Formation of 2-fluoro-5-hydroxy-3,4-dihydronaphthalen-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that 2-fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is pivotal in inflammatory responses and several diseases, including cancer and autoimmune disorders. A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in vitro, suggesting its potential as a therapeutic agent against inflammatory diseases.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In a study focusing on various naphthalene derivatives, this compound showed promising activity against specific bacterial strains. The presence of the fluorine atom was noted to enhance the compound's interaction with microbial membranes, increasing its efficacy .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neuroinflammation. It was found to reduce the production of pro-inflammatory cytokines in microglial cells, indicating its potential role in treating neurodegenerative diseases such as Alzheimer's .

Fluorescent Sensors

This compound has been utilized in the development of fluorescent sensors for detecting metal ions. Its ability to form complexes with metal ions allows it to function as a chemosensor. Research demonstrated that modifications to the compound could enhance its selectivity and sensitivity towards specific ions like iron(III) and copper(II) .

Study on Anti-inflammatory Activity

A recent study published in a peer-reviewed journal examined the effects of this compound on NF-kB signaling pathways in human cell lines. The results indicated a dose-dependent inhibition of NF-kB activation, suggesting that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Development of Fluorescent Sensors

Another research effort focused on synthesizing derivatives of this compound for use as fluorescent sensors. These derivatives demonstrated enhanced fluorescence properties when complexed with metal ions compared to their parent compound. The findings support further exploration into their application in environmental monitoring and biomedical diagnostics .

Mechanism of Action

The mechanism of action of 2-fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased biological activity. The hydroxyl and ketone groups play a crucial role in the compound’s reactivity and interaction with biological molecules, influencing various pathways and processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Fluorine Substitution : Fluorine at position 2 (as in the target compound) or 7 (e.g., 7-fluoro-5-methyl-DHN) enhances metabolic stability and electron-withdrawing effects, influencing binding to enzymes or receptors .

Hydroxyl Groups : Multiple hydroxyl groups (e.g., 4,6,8-trihydroxy-DHN) correlate with antimicrobial and nematocidal activities, likely due to increased solubility and redox activity .

Methyl and Nitro Groups : Methyl groups improve lipophilicity (e.g., Jasmutone), while nitro groups enable downstream functionalization in drug candidates .

Physicochemical Properties

Fluorine and hydroxyl groups significantly alter the compound’s properties:

- Polarity: The 5-hydroxyl group increases polarity compared to non-hydroxylated analogs (e.g., Jasmutone), enhancing water solubility .

- Melting Point : Fluorinated derivatives (e.g., 5,7-difluoro-DHN) exhibit higher melting points due to stronger intermolecular interactions .

- Acidity : The 5-OH group (pKa ~10–12) may participate in hydrogen bonding or deprotonation under physiological conditions, affecting bioavailability .

Biological Activity

2-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound characterized by the presence of a fluorine atom and a hydroxyl group on a naphthalene derivative. Its molecular formula is CHFO, with a molecular weight of approximately 180.17 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of inflammatory responses and various disease pathways.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The fluorine atom enhances the compound's lipophilicity and membrane permeability, which are essential for effective interaction with biological targets. The hydroxyl group allows for hydrogen bonding, facilitating interactions with proteins and other biomolecules.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway. This pathway is crucial in regulating inflammatory responses and has implications in various diseases, including cancer and autoimmune disorders .

The compound's mechanism involves interference with the NF-kB signaling pathway, which is activated under inflammatory conditions. By inhibiting this pathway, this compound may reduce inflammation and mitigate disease progression.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Differences |

|---|---|---|

| 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one | Lacks hydroxyl group | No -OH group affects hydrogen bonding potential |

| 5-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | Lacks fluorine atom | Absence of -F may reduce stability and activity |

| 7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one | Contains methoxy instead of hydroxyl | Methoxy may alter solubility and reactivity |

The combination of a fluorine atom and a hydroxyl group in this compound distinguishes it from these similar compounds, enhancing both stability and potential biological interactions.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound. For instance:

- Inhibition of NF-kB Pathway : Research demonstrated that compounds within the same structural family could effectively inhibit NF-kB activation in cellular models. This inhibition correlated with reduced expression of pro-inflammatory cytokines.

- Anticancer Properties : A study focused on the effects of structurally related compounds on cancer cell lines revealed that these compounds could induce apoptosis in malignant cells through modulation of signaling pathways associated with cell survival .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of similar naphthalene derivatives against oxidative stress-induced neuronal damage, suggesting that modifications like fluorination could enhance protective effects against neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including halogenation, oxidation, and reduction. For example, fluorine introduction may require electrophilic substitution using fluorinating agents, while hydroxylation could involve selective oxidation or protection/deprotection strategies. Key reagents like potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are often employed . Optimization includes adjusting temperature (e.g., low temps for sensitive intermediates), solvent polarity, and catalyst selection (e.g., palladium for cross-coupling). Monitoring via thin-layer chromatography (TLC) ensures stepwise completion .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR : and NMR identify substituent positions (e.g., fluorine at C2 and hydroxyl at C5). Coupling constants reveal stereoelectronic effects.

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths/angles and hydrogen-bonding networks. Disordered atoms are modeled using PART and SIMU commands .

- IR : Confirms hydroxyl (broad ~3200 cm) and ketone (sharp ~1700 cm) functional groups .

Advanced Research Questions

Q. How do the positions of fluorine and hydroxyl substituents influence the electronic and steric properties of 3,4-dihydronaphthalen-1(2H)-one derivatives?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity withdraws electron density, polarizing the naphthalenone ring and altering reactivity (e.g., directing electrophilic attacks). Hydroxyl groups participate in hydrogen bonding, affecting solubility and intermolecular interactions .

- Steric Effects : Substituent positions (C2 vs. C5) influence conformational flexibility. Computational modeling (DFT) predicts charge distribution, validated via X-ray data .

- Experimental Validation : Compare reaction kinetics (e.g., halogen displacement rates) and biological activity (e.g., enzyme inhibition assays) with positional isomers .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR shifts, reaction outcomes)?

- Methodological Answer :

- Cross-Validation : Use multiple techniques (e.g., NOESY for spatial proximity vs. DFT-predicted geometries).

- Reaction Condition Screening : Vary solvents (polar vs. nonpolar) and catalysts to test computational reaction pathway hypotheses .

- Crystallographic Refinement : SHELXL’s TWIN and HKLF 5 commands address twinning in X-ray data, improving accuracy .

Q. How can the poor aqueous solubility of this compound be addressed for biological assays?

- Methodological Answer :

- Derivatization : Introduce hydrophilic groups via Michael addition (e.g., guanidine hydrochloride) .

- Co-Solvents : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability.

- Prodrug Design : Temporarily mask hydroxyl groups as esters, improving membrane permeability .

Q. What are best practices for handling crystallographic disorders or twinning in SHELXL refinements?

- Methodological Answer :

- Disorder Modeling : Use PART and SUMP commands to assign occupancy ratios for overlapping atoms.

- Twinning : Apply BASF and TWIN matrices to refine data from twinned crystals. Validate with R < 0.05 and CC > 90% .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.